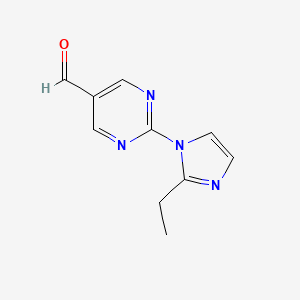
2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings These structures are known for their significant roles in various biological and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-ethylimidazole with a pyrimidine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carboxylic acid.
Reduction: 2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Wirkmechanismus
The mechanism by which 2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde exerts its effects often involves interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s imidazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the target site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2-Pyridyl)imidazole: Another related compound with a pyridine ring.
Uniqueness
2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde is unique due to the presence of both an imidazole and a pyrimidine ring, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in various applications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C10H10N4O |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-(2-ethylimidazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H10N4O/c1-2-9-11-3-4-14(9)10-12-5-8(7-15)6-13-10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
FQIXDYRFJNGXEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1C2=NC=C(C=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B13332607.png)
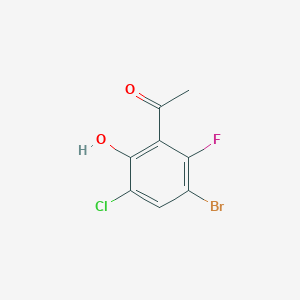
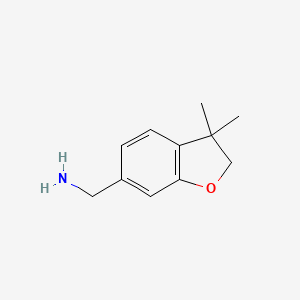
![11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13332626.png)

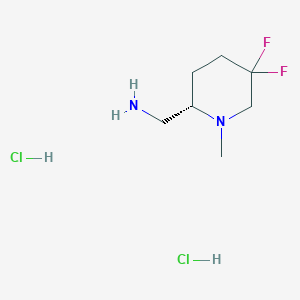
![1,6-Diazaspiro[3.4]octan-2-one](/img/structure/B13332636.png)
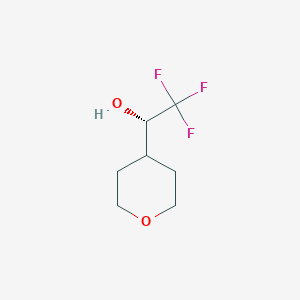
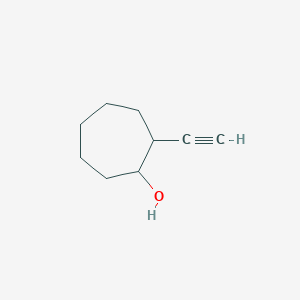
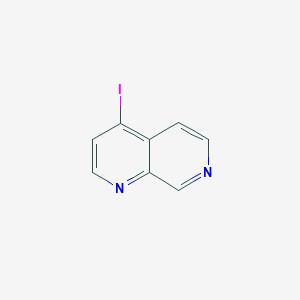
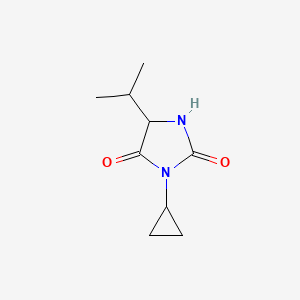
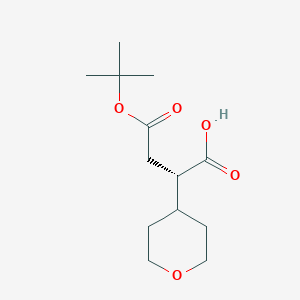
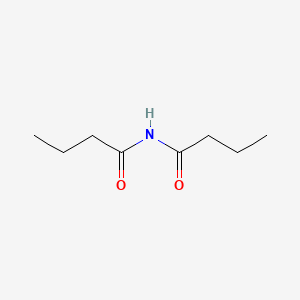
![2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13332692.png)
